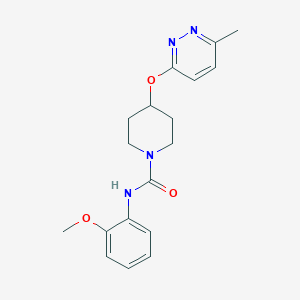
N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 has been shown to exhibit promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The exact mechanism of action of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is not fully understood. However, studies have suggested that N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide exerts its anti-inflammatory and anti-cancer effects by modulating various signaling pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been shown to exhibit potent anti-inflammatory and anti-cancer effects. In vitro studies have shown that N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide inhibits the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is its potent anti-inflammatory and anti-cancer properties. N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been shown to exhibit these properties at low concentrations, making it a promising candidate for further research. However, one of the limitations of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide. One potential direction is the development of more efficient synthesis methods for N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide, which may improve its bioavailability and efficacy. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide in vivo, which may provide valuable insights into its therapeutic potential. Additionally, further studies are needed to explore the potential of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide in the treatment of other diseases, including neurological disorders and autoimmune diseases.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide involves a multi-step process that begins with the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 6-methylpyridazin-3-amine to form the corresponding amide. Finally, the amide is reacted with piperidine-1-carboxylic acid to form N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide.
Scientific Research Applications
N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide exhibits potent anti-inflammatory and anti-cancer properties. N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Additionally, N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-7-8-17(21-20-13)25-14-9-11-22(12-10-14)18(23)19-15-5-3-4-6-16(15)24-2/h3-8,14H,9-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPZXBGIPHRWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethylisoxazol-4-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2801812.png)
![3-(4-fluorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2801813.png)
![N-[4-(2-chloroacetyl)phenyl]benzamide](/img/structure/B2801814.png)
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2801815.png)
![ethyl 2-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2801816.png)
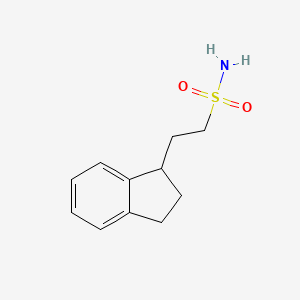
![{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid](/img/structure/B2801819.png)
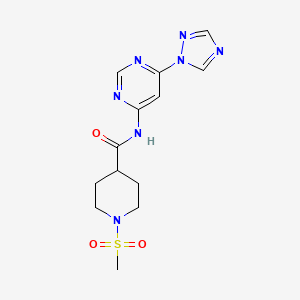
![5-Methyl-3-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2801822.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2801823.png)
![1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2801827.png)
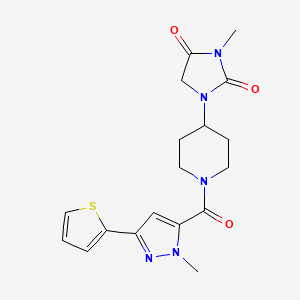
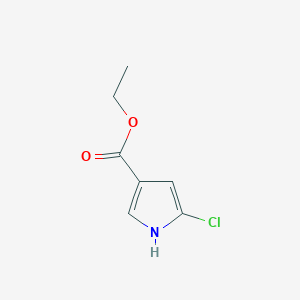
![ethyl 3-({[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2801832.png)